3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Description
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound GNF-Pf-5604 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
GNF-Pf-5604 interacts with its target, pfmfr3, in a unique wayInstead, it appears to modulate the function of the pfmfr3 transporter .
Biochemical Pathways
The action of GNF-Pf-5604 affects the mitochondrial pathways of the Plasmodium falciparum parasite. The compound shows decreased sensitivity in parasites with disrupted pfmfr3, particularly against compounds that have a mitochondrial mechanism of action .
Result of Action
The molecular and cellular effects of GNF-Pf-5604’s action involve the modulation of the pfmfr3 transporter. This modulation leads to decreased sensitivity to certain antimalarial compounds that target the mitochondria .
Action Environment
Environmental factors that influence the action, efficacy, and stability of GNF-Pf-5604 are currently unknown and require further investigation. It is known that naturally occurring mutations in pfmfr3 may lead to differential sensitivity to clinically relevant compounds .
Biochemical Analysis
Biochemical Properties
It is known that GNF-Pf-5604 is a potent PAK4 inhibitor . PAK4 is a type of protein kinase, enzymes that modify other proteins by chemically adding phosphate groups to them . By inhibiting PAK4, GNF-Pf-5604 can potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that GNF-Pf-5604 effectively suppresses the proliferation of human gastric cancer cells . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell cycle progression and survival . By inhibiting this pathway, GNF-Pf-5604 can induce apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of GNF-Pf-5604 involves its interaction with the PAK4 enzyme. As a PAK4 inhibitor, GNF-Pf-5604 binds to the enzyme and prevents it from phosphorylating its target proteins . This inhibition disrupts the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to a decrease in cell proliferation and an increase in apoptosis .
Properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-13-5-7-14(8-6-13)19-17-3-2-4-18(17)28-24-20(19)21(26)22(30-24)23(29)27-16-11-9-15(25)10-12-16/h5-12H,2-4,26H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOMSCMCLJYCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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